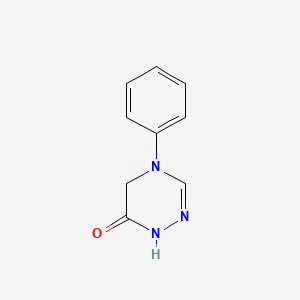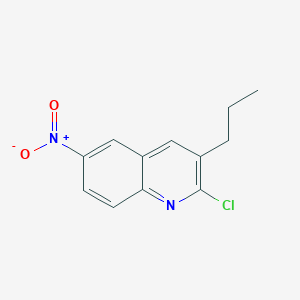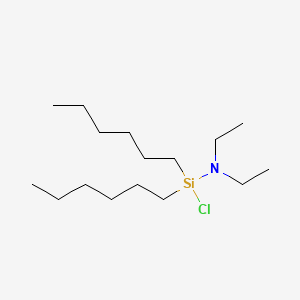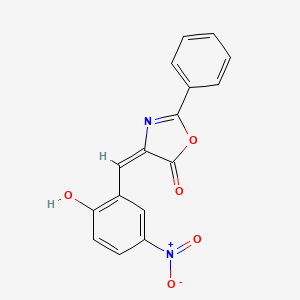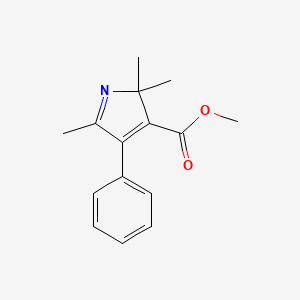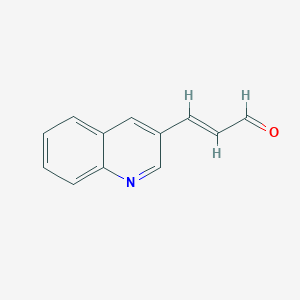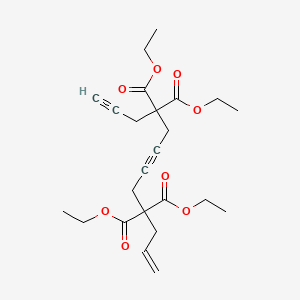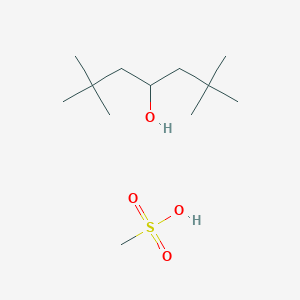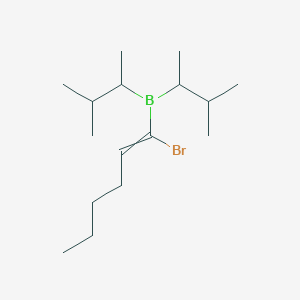
(1-Bromohex-1-en-1-yl)bis(3-methylbutan-2-yl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Bromohex-1-en-1-yl)bis(3-methylbutan-2-yl)borane is an organoboron compound that features a bromoalkene group and two 3-methylbutan-2-yl groups attached to a boron atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromohex-1-en-1-yl)bis(3-methylbutan-2-yl)borane typically involves the reaction of 1-bromohex-1-ene with bis(3-methylbutan-2-yl)borane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(1-Bromohex-1-en-1-yl)bis(3-methylbutan-2-yl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the bromoalkene group to an alkane.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Hexyl derivatives.
Substitution: Various substituted alkenes depending on the nucleophile used.
科学的研究の応用
Chemistry
Biology
Medicine
In medicine, boron-containing compounds are investigated for their potential use in boron neutron capture therapy (BNCT) for cancer treatment. (1-Bromohex-1-en-1-yl)bis(3-methylbutan-2-yl)borane could be explored for such applications.
Industry
Industrially, the compound may be used in the production of advanced materials, such as boron-containing polymers or as a precursor for other boron-based chemicals.
作用機序
The mechanism of action of (1-Bromohex-1-en-1-yl)bis(3-methylbutan-2-yl)borane involves its ability to form stable complexes with various substrates. The boron atom can act as a Lewis acid, facilitating reactions with nucleophiles. The bromoalkene group can undergo addition reactions, while the 3-methylbutan-2-yl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
(1-Bromohex-1-en-1-yl)trimethylsilane: Similar structure but with a trimethylsilyl group instead of the borane group.
(1-Bromohex-1-en-1-yl)diphenylphosphine: Contains a diphenylphosphine group instead of the borane group.
Uniqueness
(1-Bromohex-1-en-1-yl)bis(3-methylbutan-2-yl)borane is unique due to its combination of a bromoalkene group and two bulky 3-methylbutan-2-yl groups attached to a boron atom. This structure imparts distinct reactivity and selectivity, making it valuable for specific synthetic applications.
特性
CAS番号 |
187874-60-8 |
|---|---|
分子式 |
C16H32BBr |
分子量 |
315.1 g/mol |
IUPAC名 |
1-bromohex-1-enyl-bis(3-methylbutan-2-yl)borane |
InChI |
InChI=1S/C16H32BBr/c1-8-9-10-11-16(18)17(14(6)12(2)3)15(7)13(4)5/h11-15H,8-10H2,1-7H3 |
InChIキー |
BRVFFRUDAFHVJZ-UHFFFAOYSA-N |
正規SMILES |
B(C(C)C(C)C)(C(C)C(C)C)C(=CCCCC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
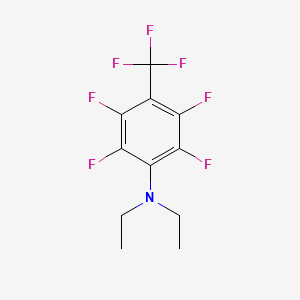
![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)
